REACTION_CXSMILES
|
[NH2:1][C:2]1[O:6][C:5]([C:7]([OH:14])([CH2:12][CH3:13])[C:8]([F:11])([F:10])[F:9])=[N:4][N:3]=1.[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[C:31]3[C:26](=[CH:27][C:28]([CH:32]=O)=[CH:29][CH:30]=3)[O:25][C:24](=[O:34])[CH:23]=2)=[CH:18][CH:17]=1.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1.[BH4-].[Na+]>C1(C)C=CC=CC=1.CCO>[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[C:31]3[C:26](=[CH:27][C:28]([CH2:32][NH:1][C:2]4[O:6][C:5]([C:7]([OH:14])([C:8]([F:11])([F:9])[F:10])[CH2:12][CH3:13])=[N:4][N:3]=4)=[CH:29][CH:30]=3)[O:25][C:24](=[O:34])[CH:23]=2)=[CH:18][CH:17]=1 |f:2.3,4.5|
|
Name
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|
Quantity
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14.41 g
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Type
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reactant
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Smiles
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NC1=NN=C(O1)C(C(F)(F)F)(CC)O
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Name
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4-(4-fluorophenyl)-2-oxo-2H-chromene-7-carbaldehyde
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Quantity
|
14.1 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C1=CC(OC2=CC(=CC=C12)C=O)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
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Name
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|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
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|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CUSTOM
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Details
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The system was equipped with a Dean-Stark trap
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Type
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CUSTOM
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Details
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to collect water
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
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CUSTOM
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Details
|
the crude oil (1H NMR (400 MHz, acetone-d6): δ 9.33 (1H, s, imine)) obtained
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Type
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CUSTOM
|
Details
|
the reaction was quenched with a solution of NH4Cl after 45 min
|
Duration
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45 min
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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CUSTOM
|
Details
|
Purification over silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(OC2=CC(=CC=C12)CNC=1OC(=NN1)C(CC)(C(F)(F)F)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |